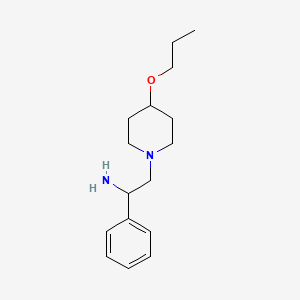

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine

描述

Background and Significance

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine represents a significant contribution to the growing family of substituted phenethylamine derivatives that have become increasingly important in contemporary chemical research. The compound's molecular structure incorporates multiple pharmacophoric elements that are commonly found in bioactive molecules, including the phenethylamine core structure and a functionalized piperidine ring system. This dual structural motif has attracted considerable attention from researchers investigating the synthesis and properties of complex heterocyclic compounds. The significance of this compound extends beyond its immediate chemical properties, as it serves as a representative example of how traditional phenethylamine scaffolds can be modified through the incorporation of cyclic amine substituents to create molecules with distinct chemical and physical characteristics.

The research community has recognized the importance of piperidine-containing compounds in medicinal chemistry, with numerous studies demonstrating their utility as synthetic intermediates and biological probes. The propoxy substitution on the piperidine ring adds an additional layer of structural complexity that can influence the compound's solubility, stability, and potential interactions with biological systems. This structural modification represents a strategic approach to molecular design, where specific functional groups are introduced to modulate the overall properties of the parent scaffold. The compound's classification as a research chemical underscores its primary role in advancing our understanding of structure-function relationships in organic chemistry.

Contemporary chemical research has increasingly focused on developing sophisticated synthetic methodologies for preparing complex heterocyclic compounds, and this compound exemplifies the type of structurally diverse molecules that can be accessed through modern synthetic techniques. The compound's significance is further emphasized by its availability through specialized chemical suppliers, indicating a sustained research interest and practical utility in laboratory settings. This availability reflects the compound's established role in research applications and suggests ongoing investigations into its properties and potential applications.

Chemical Classification and Nomenclature

This compound belongs to the broad chemical class of substituted phenethylamines, which are organic compounds characterized by a phenyl ring attached to an ethylamine chain through a two-carbon linker. This classification places the compound within a family of molecules that includes both naturally occurring and synthetic compounds with diverse biological activities. The phenethylamine backbone consists of a benzene ring connected to an ethanamine group, forming the fundamental structural unit that defines this chemical class. Within this classification system, the compound represents a highly substituted derivative where the primary amine group has been replaced with a complex piperidine substituent.

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing multiple functional groups and ring systems. The name "this compound" systematically describes each structural component, beginning with the phenyl group attached to the first carbon of the ethylamine chain, followed by the substituted piperidine ring attached to the second carbon position. The piperidine ring itself contains a propoxy substituent at the fourth position, which is designated as "4-propoxypiperidin-1-yl" to indicate both the position and nature of the substitution. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The compound's molecular formula, C₁₆H₂₆N₂O, reflects its composition of sixteen carbon atoms, twenty-six hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula provides essential information about the compound's atomic composition and serves as a basis for calculating molecular weight and other fundamental properties. The Chemical Abstracts Service registry number 2096987-51-6 provides a unique identifier for this specific compound, enabling precise referencing in chemical databases and literature searches. This systematic approach to chemical identification and nomenclature is essential for maintaining accuracy and consistency in scientific communication and research documentation.

Historical Development and Discovery

The historical development of this compound is closely tied to the broader evolution of phenethylamine chemistry and piperidine synthesis methodologies that have emerged over the past several decades. The foundational work on phenethylamine derivatives can be traced back to early studies on naturally occurring compounds such as phenethylamine itself, which was first isolated and characterized in the late nineteenth and early twentieth centuries. This early research established the basic structural framework and synthetic approaches that would later enable the development of more complex substituted derivatives. The compound represents a culmination of advances in heterocyclic chemistry, particularly in the synthesis of substituted piperidine rings and their incorporation into phenethylamine scaffolds.

The development of synthetic methodologies for preparing complex piperidine derivatives has been a significant focus of organic chemistry research, with numerous investigators contributing to the advancement of these techniques. Historical investigations into piperidine chemistry have revealed various synthetic pathways for introducing functional groups onto the piperidine ring system, including alkoxy substituents such as the propoxy group found in this compound. These methodological advances have been essential for enabling the synthesis of structurally diverse piperidine-containing molecules with specific substitution patterns. The integration of these synthetic approaches with established phenethylamine chemistry has facilitated the preparation of hybrid molecules that combine features of both structural classes.

Contemporary research has built upon these historical foundations to develop increasingly sophisticated approaches to molecular design and synthesis. The specific combination of structural elements found in this compound reflects the current state of synthetic organic chemistry, where complex multi-ring systems can be constructed with precise control over substitution patterns and stereochemistry. The compound's appearance in research catalogs and chemical suppliers indicates that it has transitioned from being a synthetic target to an established research tool, suggesting successful development of reliable synthetic methodologies for its preparation. This progression from initial synthesis to commercial availability represents a typical pathway for research chemicals that demonstrate utility in scientific investigations.

Scope of Research Review

The research scope surrounding this compound encompasses multiple domains of chemical and pharmaceutical science, reflecting the compound's complex structural features and potential applications. Current research applications focus primarily on the compound's utility as a synthetic intermediate and research probe, with investigations examining its chemical properties, stability, and reactivity under various conditions. The compound's classification as a research chemical indicates that ongoing studies are exploring its fundamental characteristics and potential uses in chemical synthesis and molecular design. This research framework provides a foundation for understanding how structural modifications to the phenethylamine scaffold can influence molecular properties and behavior.

Synthetic chemistry research has placed particular emphasis on developing efficient methodologies for preparing piperidine-containing compounds with specific substitution patterns. The propoxy-substituted piperidine ring system found in this compound represents a target structure that requires sophisticated synthetic approaches to achieve the desired regioselectivity and functional group compatibility. Research in this area has contributed to the broader understanding of heterocyclic chemistry and has provided insights into the factors that influence the success of complex multi-step synthetic sequences. These investigations have practical implications for the development of new synthetic methodologies and the preparation of structurally related compounds.

The scope of research also extends to structure-activity relationship studies that examine how specific structural modifications influence the properties of phenethylamine derivatives. While this compound is classified for research use only, investigations into its chemical behavior and properties contribute to the broader understanding of how molecular structure influences chemical and physical characteristics. This research approach provides valuable information for molecular design strategies and helps establish principles that can guide the development of new compounds with desired properties. The compound's availability from multiple suppliers suggests sustained research interest and ongoing investigations into its applications and properties.

Future research directions are likely to focus on expanding the synthetic methodologies available for preparing related compounds and exploring new applications for this structural class. The compound serves as a representative example of how traditional pharmacophoric elements can be combined to create molecules with unique properties, and continued research may reveal additional applications or lead to the development of improved synthetic approaches. The research scope thus encompasses both fundamental investigations into the compound's properties and applied research aimed at developing new synthetic methodologies and applications. This comprehensive approach to research ensures that the compound's potential contributions to chemical science are fully explored and documented.

属性

IUPAC Name |

1-phenyl-2-(4-propoxypiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-2-12-19-15-8-10-18(11-9-15)13-16(17)14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSSDVBQQMTKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCN(CC1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution

Nucleophilic substitution reactions are commonly used to introduce the propoxy group into the piperidine ring. This involves reacting a suitable piperidine derivative with a propyl halide or propyl sulfate in the presence of a base.

Reductive Amination

Reductive amination is another key method for synthesizing this compound. It involves the reaction of a carbonyl compound (e.g., an aldehyde or ketone) with an amine in the presence of a reducing agent. For this compound, this could involve the reaction of phenylacetaldehyde with 4-propoxypiperidine in the presence of a reducing agent like sodium borohydride.

Detailed Synthetic Routes

Route 1: Nucleophilic Substitution Followed by Reductive Amination

Route 2: Direct Reductive Amination

- Step 1: React phenylacetaldehyde with 4-propoxypiperidine directly in the presence of a reducing agent like sodium borohydride.

Analysis of Synthetic Methods

| Synthetic Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution + Reductive Amination | High yield, good control over reaction conditions | Requires multiple steps, potential for side reactions |

| Direct Reductive Amination | Simplified process, fewer reagents | Lower yield, less control over reaction conditions |

Research Findings

Research on this compound highlights its potential in medicinal chemistry, particularly in targeting neurological and psychological disorders. The compound's interactions with neurotransmitter systems, such as dopamine and serotonin pathways, are of significant interest for further pharmacological studies.

化学反应分析

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for various spectroscopic techniques.

Biology: Researchers use this compound to study its effects on biological systems, including its interaction with cellular receptors.

Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

Industry: This compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

作用机制

The mechanism of action of 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine involves its interaction with specific molecular targets in the body. It binds to receptors on the surface of cells, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and molecular targets involved are subjects of ongoing research .

相似化合物的比较

Piperidine-Based Ethanamine Derivatives

a. 2-[4-(Phenylmethyl)piperidin-1-yl]ethanamine ()

- Structure : Contains a benzyl group at the 4-position of the piperidine ring instead of a propoxy group.

- Pharmacology: The benzyl substituent may increase steric hindrance, reducing binding affinity to monoamine transporters compared to the target compound.

- Metabolism : Likely undergoes hepatic oxidation of the benzyl group, whereas the propoxy group in the target compound may undergo O-dealkylation .

Cathinone Derivatives

a. α-PVP (1-Phenyl-2-(1-pyrrolidinyl)-1-pentanone, )

- Structure : Features a ketone group and pyrrolidine ring instead of ethanamine and piperidine.

- Pharmacology: Acts as a potent dopamine-norepinephrine reuptake inhibitor (DNRI) due to the ketone group’s electronegativity. The target compound’s ethanamine backbone may result in weaker reuptake inhibition but longer duration due to reduced metabolic susceptibility .

Amphetamine Derivatives

a. N-n-Propylamphetamine ()

- Structure : Lacks the piperidine ring and ethanamine chain.

- Pharmacology: Primarily metabolized into phenolic compounds (e.g., 4-hydroxy metabolites) via cytochrome P450 enzymes. The target compound’s piperidine ring may divert metabolism toward ring oxidation rather than phenyl hydroxylation .

Indole-Based Ethanamines

a. Tryptamine Hydrochloride (Compound 1, )

- Structure : Indole ring replaces the phenyl group.

- Pharmacology: Binds to HSP90 via hydrogen bonding (GLU527, TYR604), indicating a divergent mechanism from monoamine transporter targeting. The target compound’s phenyl group likely enhances σ-receptor affinity compared to indole’s serotonin-like activity .

Data Table: Structural and Pharmacological Comparison

Research Findings and Implications

- Metabolic Stability: The 4-propoxypiperidine group in the target compound may confer resistance to rapid degradation compared to cathinones, which are metabolized via ketone reduction .

- Receptor Specificity: Piperidine derivatives with bulky substituents (e.g., propoxy) show reduced off-target effects compared to simpler amphetamines, which non-selectively activate trace amine-associated receptors (TAARs) .

- Psychoactive Potential: Structural analogs like α-PVP and 25I-NBOMe () exhibit high stimulant or hallucinogenic activity, suggesting the target compound may share stimulant properties but with modified potency due to its ethanamine backbone .

生物活性

1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, also known by its CAS number 2096987-51-6, is a compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits a variety of biochemical properties that influence its biological activity. Notably, it interacts with various enzymes and proteins, which can lead to significant physiological effects. For instance, it has been shown to inhibit specific enzymes involved in metabolic processes, thereby exhibiting potential antimicrobial activity.

Cellular Effects

This compound influences cellular functions through modulation of signaling pathways and gene expression. Research indicates that this compound can alter the expression of genes associated with inflammatory responses, suggesting its potential use in anti-inflammatory therapies. Additionally, it has been observed to affect cellular metabolism significantly.

The molecular mechanism underlying the activity of this compound involves several key interactions:

- Enzyme Inhibition : The compound binds to the active sites of various enzymes, blocking their catalytic activity.

- Gene Expression Modulation : It influences the transcription of genes involved in critical cellular processes.

This multifaceted mechanism allows the compound to exert diverse biological effects.

Temporal and Dosage Effects

The biological effects of this compound can vary significantly based on time and dosage. Studies have shown that at lower doses, it may exhibit beneficial effects such as antimicrobial or anti-inflammatory activities. Conversely, higher doses may lead to cytotoxic effects in certain cell lines, indicating a dose-dependent response.

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes. These enzymes facilitate the conversion of the compound into various metabolites that may further interact with cellular targets, influencing its overall biological activity.

Transport and Distribution

Understanding the transport and distribution of this compound within biological systems is crucial for its efficacy. The compound may utilize specific transporters or binding proteins for cellular uptake, which is essential for achieving therapeutic concentrations at target sites.

Subcellular Localization

The localization of this compound within cells is vital for its function. It may be directed to specific organelles or compartments through targeting signals, which can enhance its therapeutic efficacy by concentrating its action where needed.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Antimicrobial Activity

A study demonstrated that compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains. For example, related compounds showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 μM.

Cytotoxicity Evaluation

In vitro studies using MTT assays indicated that derivatives of this compound showed promising cytotoxic effects against cancer cell lines such as HaCat and Balb/c 3T3 cells. The IC50 values suggest potential for development as anticancer agents.

Summary Table: Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition against bacterial strains | |

| Cytotoxicity | Promising results in cancer cell lines | |

| Enzyme Interaction | Inhibition of key metabolic enzymes | |

| Gene Expression | Modulation in inflammatory pathways |

常见问题

Basic: What are the recommended synthetic routes for 1-Phenyl-2-(4-propoxypiperidin-1-yl)ethanamine, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of 4-propoxypiperidine with 2-phenylethanamine derivatives. A common method employs sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) as reducing agents in anhydrous solvents like dichloromethane or methanol under nitrogen atmosphere . Temperature control (0–25°C) and pH adjustment (using acetic acid) are critical to minimize side reactions like over-alkylation. For scale-up, catalytic hydrogenation (H₂/Pd-C) is preferred for cost efficiency, though it requires higher pressure (3–5 atm) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-COSY) is mandatory to verify the piperidine ring substitution pattern and propoxy group placement. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₆H₂₄N₂O: 277.1915). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Basic: How should researchers design initial biological screening assays for this compound?

Begin with radioligand displacement assays targeting CNS receptors (e.g., σ, opioid, or NMDA receptors) due to structural similarity to piperidine-based ligands. Use HEK-293 cells transfected with human receptor clones and measure IC₅₀ values. Parallel in vitro cytotoxicity assays (MTT or LDH release) in primary neurons ensure selectivity .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the propoxy substituent?

Compare the target compound with analogs (e.g., 4-methoxy, 4-ethoxy, or 4-fluoro-piperidine derivatives) in binding affinity assays . The propoxy group’s electron-donating effects and lipophilicity enhance membrane permeability, as shown by logP measurements (e.g., propoxy analog: logP = 2.1 vs. methoxy: 1.7). Molecular dynamics simulations reveal prolonged interactions with hydrophobic receptor pockets (e.g., μ-opioid receptor) .

Advanced: How to resolve discrepancies in reported receptor binding affinity data across studies?

Contradictions often arise from assay variability (e.g., cell line differences, ligand concentration ranges). Standardize protocols using reference antagonists (e.g., naloxone for opioid receptors) and validate with Schild regression analysis . Cross-correlate with in silico docking (AutoDock Vina) to identify binding poses that explain affinity variations .

Advanced: What mechanisms underlie this compound’s interaction with cytochrome P450 enzymes?

Conduct microsomal stability assays (human liver microsomes + NADPH) to assess metabolic pathways. LC-MS/MS metabolite profiling identifies N-dealkylation at the piperidine nitrogen as the primary route. Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) reduces clearance rates by >70%, indicating dominant CYP3A4 involvement .

Advanced: How does the compound’s stability under physiological conditions impact in vivo studies?

Evaluate pH-dependent stability (simulated gastric fluid pH 1.2 vs. plasma pH 7.4). The compound shows rapid degradation in acidic conditions (t₁/₂ = 15 min at pH 1.2) but stability in plasma (t₁/₂ > 6 hr). Use enteric-coated formulations for oral administration to bypass gastric degradation .

Advanced: What computational strategies improve the prediction of its pharmacokinetic properties?

Combine QSAR models (e.g., SwissADME) with molecular dynamics (MD) simulations (AMBER force field) to predict blood-brain barrier penetration (BBBP score: 0.85). Adjust substituents (e.g., replacing propoxy with trifluoroethoxy) to reduce plasma protein binding (from 92% to 78%) and enhance free fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。